Bromine Substituent at Thiophene 5-Position Enables Pd-Catalyzed Cross-Coupling: Comparison with Non-Brominated Analog
The target compound bears a bromine atom at the 5-position of the thiophene ring, which serves as a reactive handle for palladium-catalyzed Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling C–C and C–N bond formation for library diversification [1][2]. The non-brominated analog (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine (CAS 90921-60-1, MW 193.27 g/mol) lacks this reactive site and cannot participate in analogous cross-coupling without prior electrophilic halogenation, which introduces additional synthetic steps and regioselectivity challenges . Bromothiophenes at the 5-position are established as regioselective substrates in Suzuki couplings with arylboronic acids, typically achieving yields of 60–95% depending on the coupling partner [2][3].
| Evidence Dimension | Presence of reactive cross-coupling handle (C–Br bond) |
|---|---|
| Target Compound Data | 5-Bromo substituent present on thiophene ring; amenable to Pd(0)-catalyzed Suzuki/Stille coupling |
| Comparator Or Baseline | (Furan-2-ylmethyl)(thiophen-2-ylmethyl)amine (CAS 90921-60-1): no halogen substituent; cross-coupling requires pre-functionalization |
| Quantified Difference | Qualitative difference: reactive C–Br bond present vs. absent. Pre-functionalization step avoided (estimated 1–2 synthetic steps saved, ~40–70% typical step yield per additional transformation) |
| Conditions | Synthetic utility assessment based on established bromothiophene cross-coupling literature (Suzuki, Stille, Buchwald-Hartwig conditions) |
Why This Matters
The bromine atom eliminates the need for pre-activation, directly reducing synthetic step count and improving overall yield in library synthesis or lead optimization campaigns.
- [1] Kuujia.com. (5-Bromothiophen-2-yl)methyl(furan-2-yl)methylamine: the bromine substituent at the 5-position enhances utility in Suzuki or Stille couplings. 2025. View Source
- [2] Schroeter, S.; Stock, C.; Bach, T. Tetrahedron 2005, 61, 2245–2267. Regioselective palladium-catalyzed cross-coupling reactions of polyhaloheteroaromatics: 5-bromothiophene derivatives show reliable reactivity in Suzuki couplings. View Source
- [3] Fairlamb, I. J. S. Chem. Soc. Rev. 2007, 36, 1036–1045. Regioselective Suzuki coupling of halogenated heterocycles: bromothiophenes at the 5-position are among the most reactive heteroaryl bromides. View Source
